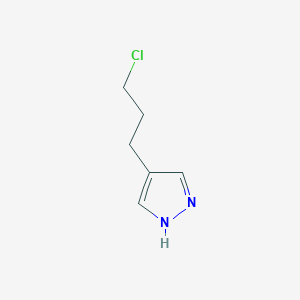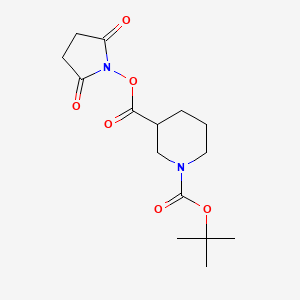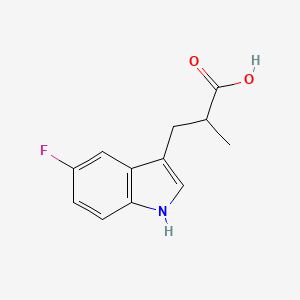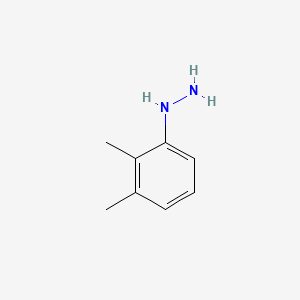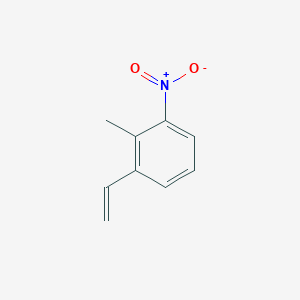
1-ethenyl-2-methyl-3-nitrobenzene
Vue d'ensemble
Description
1-Ethenyl-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methyl-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethenyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
- Nitration: HNO3/H2SO4
- Alkylation: CH3Cl/AlCl3
- Vinylation: Palladium catalyst
- Reduction: H2/Pd
Major Products:
- Reduction of the nitro group yields 1-ethenyl-2-methyl-3-aminobenzene.
- Substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethenyl-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
1-Ethenyl-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Ethenyl-3-nitrobenzene: Lacks the methyl group, leading to different chemical properties and reactivity.
1-Methyl-3-nitrobenzene:
1-Ethenyl-2-methylbenzene: Lacks the nitro group, resulting in different chemical behavior and applications.
Propriétés
IUPAC Name |
1-ethenyl-2-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONMHRTUBVZYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
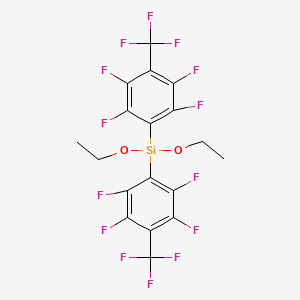
![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
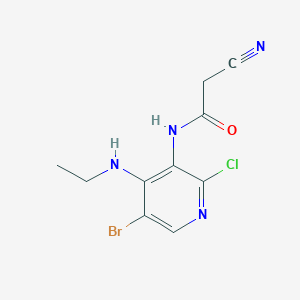
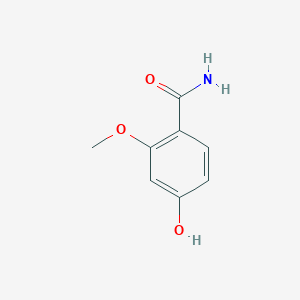
![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
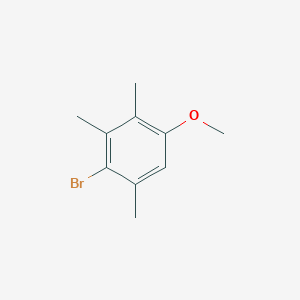
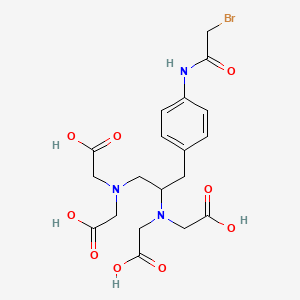
![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)
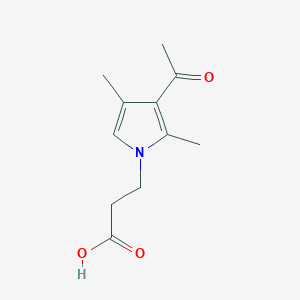
![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)
